![molecular formula C14H23N3S B14367809 2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine CAS No. 90138-99-1](/img/structure/B14367809.png)
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine typically involves multi-component reactions. One common method is the one-pot three-component synthesis, which involves the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . Another method involves microwave-assisted multi-component reactions using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial, antifungal, and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their cell wall synthesis or by disrupting their metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazolo[3,2-a]pyrimidine: This compound shares a similar core structure but lacks the hexyl and trimethyl substituents.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: This compound has a benzene ring fused to the thiadiazolo[3,2-a]pyrimidine core.
Uniqueness
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The hexyl and trimethyl groups enhance its lipophilicity and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90138-99-1 |
|---|---|
Formule moléculaire |
C14H23N3S |
Poids moléculaire |
265.42 g/mol |
Nom IUPAC |
2-hexyl-5,7,7-trimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C14H23N3S/c1-5-6-7-8-9-12-16-17-11(2)10-14(3,4)15-13(17)18-12/h10H,5-9H2,1-4H3 |
Clé InChI |
BKILDKHVRCGFKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NN2C(=CC(N=C2S1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


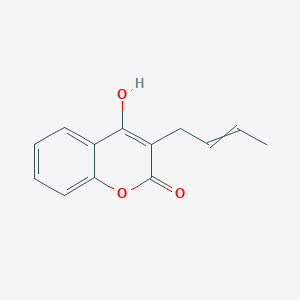
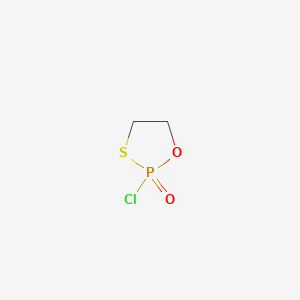

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
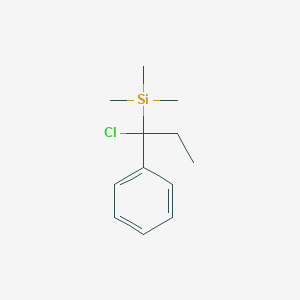
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
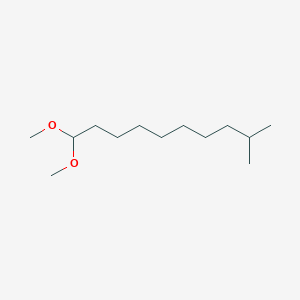
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
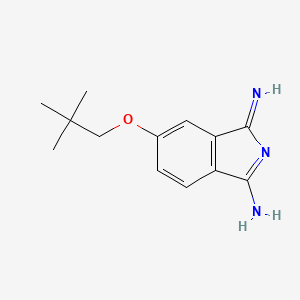
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
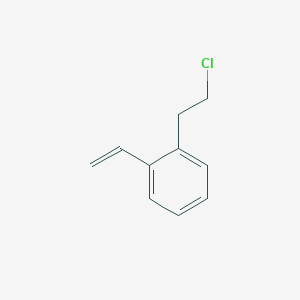
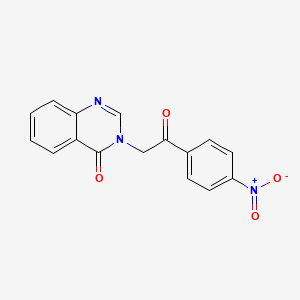
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
